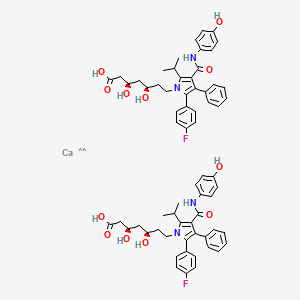

4-hydroxy Atorvastatin (calcium salt)

Description

Significance of Atorvastatin (B1662188) Metabolites in HMG-CoA Reductase Inhibition

Atorvastatin and its metabolites function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. bnayurveda.comnih.govyoutube.com This inhibition curtails the conversion of HMG-CoA to mevalonate, a crucial precursor for sterols, including cholesterol. medex.com.bdmdpi.com The active metabolites of atorvastatin, including 4-hydroxy atorvastatin, are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro. medex.com.bdoup.com This is a significant finding, as approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites. medex.com.bdmdpi.com

The inhibition of HMG-CoA reductase by atorvastatin and its metabolites leads to a decrease in intracellular cholesterol levels. This reduction, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. bnayurveda.commedex.com.bdyoutube.com

Overview of 4-hydroxy Atorvastatin's Contribution to Overall Pharmacological Activity

Recent research has highlighted that the plasma concentrations of atorvastatin's main metabolites, including 4-hydroxy atorvastatin, show a moderate correlation with the percentage reduction in LDL cholesterol. nih.gov Specifically, the sum of 4-hydroxy atorvastatin and its corresponding lactone form has been identified as a robust variable for describing this relationship. nih.gov This underscores the direct contribution of 4-hydroxy atorvastatin to the lipid-lowering effects observed in patients.

| Property | Description |

| Metabolic Pathway | Atorvastatin is metabolized to 4-hydroxy atorvastatin primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. tandfonline.comglpbio.comresearchgate.net |

| HMG-CoA Reductase Inhibition | 4-hydroxy atorvastatin is an active metabolite that is equipotent to the parent drug, atorvastatin, in inhibiting HMG-CoA reductase. medex.com.bdoup.com |

| Contribution to Activity | Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to the active metabolites of atorvastatin, including 4-hydroxy atorvastatin. medex.com.bdmdpi.com |

| Half-life of Inhibitory Activity | The extended half-life of HMG-CoA reductase inhibition (20-30 hours) is largely due to the presence of active metabolites like 4-hydroxy atorvastatin. nih.govnews-medical.net |

| Correlation with LDL Reduction | Plasma concentrations of 4-hydroxy atorvastatin metabolites correlate with the percentage reduction in LDL cholesterol. nih.gov |

| Antioxidant Activity | 4-hydroxy atorvastatin exhibits free radical scavenging activity, a property not shared by the parent atorvastatin molecule. nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C66H70CaF2N4O12 |

|---|---|

Molecular Weight |

1189.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/t2*26-,27-;/m11./s1 |

InChI Key |

APQVTJAELKGMDT-MNSAWQCASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of 4 Hydroxy Atorvastatin Formation

Cytochrome P450-Mediated Biotransformation

The primary route for the metabolism of Atorvastatin (B1662188) in humans is through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver. mdpi.comdroracle.ai This biotransformation results in the production of hydroxylated derivatives that largely retain the therapeutic activity of the parent compound.

While CYP3A4 is the major contributor, studies have also shown that CYP3A5 can metabolize Atorvastatin, although to a lesser extent. researchgate.net The intrinsic clearance rates of 4-hydroxy Atorvastatin formation by CYP3A4 are significantly higher than those by CYP3A5, confirming CYP3A4's dominant role in this metabolic pathway. researchgate.net

The hydroxylation of Atorvastatin by CYP3A enzymes is a regiospecific process, yielding both para- and ortho-hydroxylated products. researchgate.net Kinetic studies using human liver microsomes and recombinant human CYP3A enzymes have elucidated the parameters of these reactions. The formation of both metabolites follows a substrate inhibition kinetic model. researchgate.net

CYP3A4 has been identified as the major isoform for both hydroxylation pathways. researchgate.net The intrinsic clearance (CLint) for the formation of 4-hydroxy Atorvastatin (para-hydroxylation) by CYP3A4 is 2.4 times greater than that by CYP3A5. researchgate.net Similarly, for 2-hydroxy Atorvastatin (ortho-hydroxylation), the intrinsic clearance by CYP3A4 is 5.0-fold higher than by CYP3A5. researchgate.net These findings underscore the preferential metabolism of Atorvastatin by CYP3A4. researchgate.net

| Enzyme | Metabolite | Vmax (pmol/min/pmol P450) | Km (μM) | CLint (Vmax/Km) |

| CYP3A4 | 4-hydroxy Atorvastatin | 19.6 | 34.3 | 0.57 |

| CYP3A5 | 4-hydroxy Atorvastatin | 10.4 | 42.6 | 0.24 |

| CYP3A4 | 2-hydroxy Atorvastatin | 55.5 | 34.3 | 1.62 |

| CYP3A5 | 2-hydroxy Atorvastatin | 13.8 | 42.6 | 0.32 |

Table 1. Kinetic parameters for the formation of hydroxylated Atorvastatin metabolites by recombinant human CYP3A4 and CYP3A5. The data illustrates the higher efficiency of CYP3A4 in metabolizing Atorvastatin. researchgate.net

Alternative Biocatalytic Synthesis Approaches

Beyond the endogenous metabolic pathways, significant research has focused on developing biocatalytic methods for the synthesis of 4-hydroxy Atorvastatin. These approaches offer environmentally friendly and highly specific alternatives to traditional chemical synthesis. mdpi.comresearchgate.net

An innovative and efficient strategy for the synthesis of 4-hydroxy Atorvastatin involves the use of bacterial Cytochrome P450 enzymes, particularly CYP102A1 (P450 BM3) from Bacillus megaterium. mdpi.comresearchgate.netsemanticscholar.org This enzyme can function as a peroxygenase, utilizing hydrogen peroxide (H₂O₂) as the oxygen source instead of the more complex and costly NADPH-dependent reductase system. mdpi.comsemanticscholar.org

Researchers have engineered mutants of CYP102A1 to enhance their catalytic activity and selectivity for Atorvastatin 4-hydroxylation. mdpi.comresearchgate.net Through directed evolution and high-throughput screening, mutants with significantly improved performance have been identified. For instance, one mutant, M371, demonstrated a catalytic activity (kcat) for 4-hydroxy Atorvastatin formation of 1.8 min⁻¹ in the presence of H₂O₂. mdpi.comsemanticscholar.org This biocatalytic process is highly regiospecific, producing only the 4-hydroxy metabolite. researchgate.net The use of CYP102A1 peroxygenase presents a promising, cost-effective, and eco-friendly method for producing this key drug metabolite for research and potential pharmaceutical applications. mdpi.comsemanticscholar.org

| Enzyme/Domain | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |

| CYP102A1 M371 (whole enzyme) | 54.0 ± 5.0 | 2.1 ± 0.1 | 0.039 |

| CYP102A1 M371 (heme domain) | 48.2 ± 4.5 | 2.0 ± 0.1 | 0.041 |

Table 2. Kinetic parameters of Atorvastatin 4-hydroxylation by the CYP102A1 M371 mutant and its isolated heme domain in the presence of hydrogen peroxide. researchgate.net

Chemo-enzymatic strategies provide powerful routes for the synthesis of complex pharmaceutical compounds like Atorvastatin and its derivatives. These multi-step processes combine the selectivity of biocatalysts with the efficiency of chemical reactions. nih.govresearchgate.net For Atorvastatin, these strategies have primarily focused on the asymmetric synthesis of the chiral side-chain, which is a critical pharmacophore. researchgate.netresearchgate.net

Enzymes such as ketoreductases (KREDs), halohydrin dehalogenases (HHDHs), and 2-deoxyribose-5-phosphate aldolases (DERAs) are employed to create the necessary chiral centers with high stereoselectivity. researchgate.netcsic.esresearchgate.net For example, a two-step, three-enzyme process has been developed for a key side-chain intermediate. researchgate.net This involves the KRED-catalyzed reduction of a chloroacetoacetate, followed by the HHDH-catalyzed replacement of the chloro group with a cyano group. researchgate.net While these methods typically build the core structure of Atorvastatin, they can be integrated into broader synthetic pathways that could ultimately lead to the production of 4-hydroxy Atorvastatin through subsequent targeted hydroxylation steps.

Metabolic Interconversion with Lactone Forms

Atorvastatin and its hydroxylated metabolites exist in a pH-dependent equilibrium between the pharmacologically active open-ring hydroxy acid form and an inactive closed-ring lactone form. researchgate.netresearchgate.netdntb.gov.ua The interconversion between 4-hydroxy Atorvastatin and 4-hydroxy Atorvastatin lactone is a key aspect of its metabolic profile.

The lactonization of the acid form can occur, particularly under acidic conditions, to yield the inactive lactone. researchgate.netresearchgate.net Conversely, the lactone can be hydrolyzed back to the active acid form by enzymes such as paraoxonases found in plasma. researchgate.net

Furthermore, the metabolic pathways can act on both the acid and lactone forms. Atorvastatin acid can be hydroxylated by CYP3A4 to 4-hydroxy Atorvastatin, which can then undergo lactonization. caymanchem.com Alternatively, Atorvastatin acid can first be converted to Atorvastatin lactone, which is also a substrate for CYP3A4 and can be directly metabolized to 4-hydroxy Atorvastatin lactone. researchgate.netcaymanchem.com This dynamic interplay between the acid and lactone forms and their respective metabolic pathways contributes to the complex pharmacokinetic and pharmacodynamic profile of the drug.

Equilibrium Dynamics of Acid and Lactone Metabolites

Atorvastatin and its hydroxylated metabolites, including 4-hydroxy atorvastatin, undergo a pH-dependent intramolecular esterification to form a lactone ring. This process is a reversible equilibrium between the open-ring hydroxy acid form and the closed-ring lactone form. The position of this equilibrium is significantly influenced by the surrounding pH.

Theoretical studies using density functional theory (DFT) have elucidated the energetic landscape of this interconversion. Under both mildly acidic and basic conditions, the hydroxy acid form of atorvastatin is thermodynamically more stable than its lactone counterpart. nih.govresearchgate.net In the presence of a carboxylic acid, the energy difference between the substrate and the product is only slightly shifted towards the lactone, with a difference of approximately 4 kcal/mol. nih.govresearchgate.net Conversely, under basic conditions, the hydrolysis of the lactone to the acid is highly favorable, with an energy gain of about 18 kcal/mol. nih.govresearchgate.net

Table 1: Energetic Profile of Atorvastatin Acid-Lactone Interconversion

| Condition | Parameter | Value (kcal/mol) |

|---|---|---|

| Acidic (in presence of carboxylic acid) | Energy Difference (Lactone vs. Acid) | ~4 |

| Basic | Energy Gain (Hydrolysis) | ~18 |

| Acidic | Hydrolysis Activation Energy Barrier | 19 |

| Basic | Hydrolysis Activation Energy Barrier | 6 |

| Physiological (One-step interconversion) | Activation Energy Barrier | 35 |

Data sourced from theoretical DFT studies. nih.govresearchgate.net

Enzymatic and Spontaneous Hydrolysis of Lactones

The conversion of the 4-hydroxy atorvastatin lactone back to its pharmacologically active 4-hydroxy atorvastatin acid form is a critical step in its metabolic pathway. This hydrolysis can occur through two primary mechanisms: spontaneous, non-enzymatic conversion and enzyme-catalyzed hydrolysis.

Spontaneous hydrolysis of the lactone is significantly influenced by pH. In environments with a physiological or alkaline pH, the lactone ring is unstable and readily undergoes hydrolysis. nih.gov Studies have shown that in human plasma at a pH ranging from 6.8 to 7.8, a substantial portion of a statin lactone can be converted to its hydroxy acid form over 24 hours at 37°C. nih.gov

In addition to spontaneous hydrolysis, specific enzymes play a major role in the conversion of atorvastatin lactone to its acid form. The primary enzymes identified as responsible for this reaction in the human liver are paraoxonases, specifically PON1 and PON3. nih.govfrontiersin.orgnih.gov These enzymes are primarily lactone hydrolyzing enzymes. nih.govfrontiersin.org Research has demonstrated a significant correlation between the microsomal hydrolysis of atorvastatin lactone and the protein expression of both PON1 and PON3 in the human liver, suggesting that both enzymes contribute significantly to this metabolic step. nih.govfrontiersin.orgnih.gov While the direct hydrolysis of 4-hydroxy atorvastatin lactone by PON1 and PON3 has not been as extensively studied as the parent atorvastatin lactone, it is highly probable that these enzymes also act on the hydroxylated lactone metabolites. nih.gov

Glucuronidation Pathways of Atorvastatin Metabolites

Glucuronidation represents a significant pathway in the metabolism and elimination of atorvastatin and its hydroxylated metabolites. This process involves the conjugation of the carboxylic acid group of the statin with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

The primary UGT isoforms responsible for the glucuronidation of atorvastatin are UGT1A1 and UGT1A3. nih.govbohrium.comcaymanchem.com This enzymatic reaction leads to the formation of an acyl glucuronide conjugate. nih.govbohrium.com This acyl glucuronide is an important intermediate that can subsequently undergo spontaneous cyclization to form the corresponding lactone. nih.govbohrium.com Therefore, glucuronidation is a key step that can facilitate the conversion of the active acid form to the lactone form. nih.govbohrium.comencyclopedia.pub

Kinetic studies have provided insights into the efficiency of these enzymes in atorvastatin metabolism. UGT1A3 has been identified as a highly efficient enzyme in the glucuronidation of atorvastatin, which subsequently leads to lactonization. mdpi.comencyclopedia.pubuni-tuebingen.de In vitro kinetic parameters have been determined for UGT1A3, demonstrating its significant role in this pathway. mdpi.comencyclopedia.pubuni-tuebingen.de

Table 2: In Vitro Kinetic Parameters for Atorvastatin Lactonization via Glucuronidation

| Enzyme | Parameter | Value |

|---|---|---|

| UGT1A3 | Km | 4 µM |

| Vmax | 2280 pmol/min/mg | |

| UGT2B7 | Km | 20 µM |

| Vmax | 120 pmol/min/mg |

These parameters reflect the formation of the atorvastatin acyl glucuronide, the precursor to the lactone. mdpi.comencyclopedia.pubresearchgate.net

Molecular Mechanisms and Biological Activity of 4 Hydroxy Atorvastatin

In Vitro HMG-CoA Reductase Inhibitory Potency

The primary mechanism of action for statins, including Atorvastatin (B1662188) and its metabolites, is the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is a critical rate-limiting step in the synthesis of cholesterol in the liver. helsinki.fi

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Comparative studies of Atorvastatin and its hydroxylated metabolites have revealed significant differences in their ability to inhibit HMG-CoA reductase.

Research indicates that 4-hydroxy Atorvastatin is considerably less active as an HMG-CoA reductase inhibitor when compared to its parent compound, Atorvastatin. helsinki.fi While Atorvastatin and its other primary metabolite, 2-hydroxy Atorvastatin, demonstrate potent inhibition with IC50 values in the low nanomolar range, 4-hydroxy Atorvastatin exhibits a substantially weaker inhibitory effect. helsinki.fi One study reported that most potent statins have IC50 values for HMG-CoA reductase inhibition in the range of 3-20 nM. helsinki.fi In contrast, the activity of 4-hydroxy Atorvastatin is markedly lower.

Interaction with Nuclear Receptors and Gene Regulation

Beyond its effects on cholesterol synthesis, 4-hydroxy Atorvastatin also interacts with nuclear receptors, which are key regulators of gene expression. The Pregnane (B1235032) X Receptor (PXR) is a significant target, playing a crucial role in the metabolism and clearance of foreign substances, including drugs. nih.govnih.govnih.gov

Studies have confirmed that Atorvastatin and its metabolites, including 4-hydroxy Atorvastatin (also referred to as para-hydroxy Atorvastatin), function as ligands for the human PXR. nih.govnih.govresearchgate.net Ligand binding is the initial step that can trigger a cascade of molecular events leading to changes in the expression of specific target genes. nih.gov Mammalian two-hybrid assembly assays and promoter/reporter gene assays have demonstrated that all Atorvastatin metabolites, including the 4-hydroxy form, can induce the assembly of PXR and activate the promoter of the CYP3A4 gene, a well-known PXR target. nih.govnih.gov

Despite being a PXR ligand, 4-hydroxy Atorvastatin exhibits a distinct and markedly reduced capacity to induce PXR-regulated genes compared to its parent compound and the ortho-hydroxy metabolite. nih.govnih.gov This differential effect has significant implications for drug-drug interactions.

In primary human hepatocytes, 4-hydroxy Atorvastatin was found to markedly reduce or abolish the induction of several cytochrome P450 enzymes and transporter genes. nih.govnih.gov For instance, while rifampin (a classic PXR activator) and ortho-hydroxy Atorvastatin significantly induced the expression of ABCB1 (also known as MDR1), 4-hydroxy Atorvastatin only weakly induced this transporter. nih.gov

However, this reduced inductive effect is not uniform across all PXR target genes. An exception is the UGT1A3 gene, which was induced by both the ortho- and para-hydroxy metabolites of Atorvastatin. nih.gov The differential induction of these genes suggests a complex regulatory mechanism that goes beyond simple ligand binding.

The differential gene induction by 4-hydroxy Atorvastatin is attributed to its impaired ability to promote the release of transcriptional co-repressors from the PXR ligand-binding domain. nih.govnih.gov In the absence of a ligand, PXR is typically bound to co-repressor proteins like SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors), which suppress gene transcription. nih.gov

Upon binding of an activating ligand, a conformational change in PXR leads to the release of these co-repressors and the recruitment of co-activators, which then initiate gene transcription. nih.gov Studies using co-repressor release assays have shown that while strong PXR activators like rifampin and ortho-hydroxy Atorvastatin can completely abolish the interaction between PXR and the co-repressor SMRT, 4-hydroxy Atorvastatin is only capable of causing a partial (approximately 50%) release of this co-repressor. nih.govnih.gov

This incomplete release of co-repressors is the key molecular mechanism explaining why 4-hydroxy Atorvastatin, despite binding to PXR, is a much weaker inducer of most of its target genes compared to other Atorvastatin-related compounds. nih.govnih.gov

Advanced Analytical Methodologies for 4 Hydroxy Atorvastatin Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of 4-hydroxy atorvastatin (B1662188), providing the necessary separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for 4-hydroxy atorvastatin requires careful optimization of several parameters to achieve adequate separation and sensitivity. Key considerations include the choice of the stationary phase, mobile phase composition, and detector settings.

Reversed-phase HPLC is the predominant mode of separation. C18 and C8 columns are commonly employed, offering good retention and separation of atorvastatin and its metabolites. For instance, a Zorbax XDB C8 column (50 mm × 4.6 mm, 3.5 µm) has been successfully used for this purpose. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer. The pH of the aqueous phase is a critical parameter, often acidified with acetic acid or formic acid to ensure the analytes are in their non-ionized form, which enhances retention on reversed-phase columns.

Isocratic elution, where the mobile phase composition remains constant throughout the run, has been effectively used. For example, a mobile phase of acetonitrile and 0.5% acetic acid solution (45:55 v/v) at a flow rate of 1.0 mL/min has been reported. In other methods, gradient elution is employed to optimize separation and reduce run times. The column temperature is also controlled, typically around 40°C, to ensure reproducibility and reduce system pressure.

UV detection is a common and cost-effective detection method for HPLC analysis of atorvastatin and its metabolites, with detection wavelengths typically set around 244 nm or 245 nm. However, for higher sensitivity and selectivity, fluorescence detection can be utilized.

The validation of HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Examples of HPLC Method Parameters for 4-hydroxy Atorvastatin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm) | C18 (150 x 4.6mm, 5μm) | C-18 (250 × 4.6mm) |

| Mobile Phase | Acetonitrile: 0.5% Acetic Acid (45:55) | Acetonitrile:Water (30:70) | Phosphate (B84403) buffer:Methanol (B129727):Acetonitrile (30:20:50) |

| Flow Rate | 1.0 mL/min | 0.9 ml/min | 1.0 ml/min |

| Detection | Not specified | Not specified | UV at 240 nm |

| Run Time | Not specified | Not specified | 8.320±25min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

For superior sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS is the method of choice for quantifying 4-hydroxy atorvastatin. This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

LC-MS/MS methods for 4-hydroxy atorvastatin almost universally employ electrospray ionization (ESI) as the ionization source. Both positive and negative ion modes have been utilized, with the choice depending on the specific analytes and desired selectivity. For instance, while atorvastatin and its hydroxy metabolites can be analyzed in positive mode, negative ion mode has been shown to improve selectivity and sensitivity.

The most common detection mode is Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in the collision cell. The third quadrupole is then set to monitor a specific product ion resulting from the fragmentation. This highly specific transition provides excellent selectivity and reduces background noise, leading to very low limits of quantitation (LLOQ). LLOQs for 4-hydroxy atorvastatin in human plasma can reach as low as 0.050 ng/mL.

The development of an MRM method requires knowledge of the mass fragmentation patterns of the analyte. For 4-hydroxy atorvastatin, the precursor ion in positive ESI mode is the protonated molecule [M+H]⁺. In negative ESI mode, the deprotonated molecule [M-H]⁻ is monitored.

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ion breaks down into characteristic product ions. The specific transitions from the precursor ion to these product ions are what are monitored in the MRM mode. The selection of these transitions is optimized for signal intensity and specificity. For atorvastatin, fragmentation pathways have been proposed based on high-resolution mass spectrometry data, identifying key neutral losses and bond cleavages.

Table 2: Example of LC-MS/MS Parameters for 4-hydroxy Atorvastatin Analysis

| Parameter | Condition |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ (Positive Mode) or [M-H]⁻ (Negative Mode) |

| Product Ions | Specific to the fragmentation of 4-hydroxy atorvastatin |

| LLOQ | As low as 0.050 ng/mL in human plasma |

Capillary Electrophoresis (CE) for Metabolite Analysis

Capillary electrophoresis (CE) presents an alternative to HPLC for the separation of atorvastatin and its metabolites. CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents.

In CE, separation is achieved based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. The method development involves optimizing parameters like the background electrolyte (BGE) composition and pH, applied voltage, and injection time. For the simultaneous determination of ezetimibe (B1671841) and atorvastatin, a BGE consisting of phosphate buffer and methanol has been used.

Detection in CE is typically performed using a diode array detector (DAD). The validated CE methods have demonstrated good linearity, precision, and accuracy for the quantification of ator

Method Validation and Performance Characteristics

To ensure the reliability of analytical data, the developed methods must undergo rigorous validation as per international guidelines. Key performance characteristics that are assessed include linearity, quantification limits, precision, accuracy, and recovery.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The limit of quantification (LOQ) is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. For 4-hydroxy atorvastatin, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have established linearity over different concentration ranges suitable for clinical and pharmacokinetic studies.

| Method Type | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Source |

| UPLC-MS/MS | 0.200 - 20 | 0.200 | Not Reported | nih.gov |

| LC-MS/MS | 0.0100 - 2.00 | 0.0100 | Not Reported | nih.gov |

| LC-MS/MS | 0.2 - 30 | 0.2 | 0.06 | nih.gov |

| LC-MS/MS | 0.05 - 3 | 0.05 | Not Reported | bohrium.com |

This table presents data for para-hydroxyatorvastatin.

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for intra-day (within a single day) and inter-day (between different days) analyses. Accuracy refers to the closeness of the mean test results obtained by the method to the true value and is often expressed as a percentage of the nominal concentration. Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix.

Validated methods for 4-hydroxy atorvastatin consistently demonstrate high precision, accuracy, and recovery.

| Analyte | Precision (%RSD) | Accuracy (%) | Recovery (%) | Source |

| 4-hydroxy atorvastatin | Consistent and reproducible | Consistent and reproducible | >80 | nih.gov |

| para-hydroxyatorvastatin | Not specified | Not specified | >81 | nih.gov |

| p-hydroxyatorvastatin acid | Satisfactory | Satisfactory | Not Reported | nih.gov |

| Atorvastatin and o-hydroxyatorvastatin | <10 | 94 - 105 | >75 | nih.gov |

| o-hydroxy atorvastatin | <7.7 | ±5.9 of nominal | Not Reported | nih.gov |

| p-hydroxyl atorvastatin | Not specified | Not specified | >70 | bohrium.com |

Data for positional isomer or parent compound shown for context on method performance.

These validation results confirm that the described analytical methodologies are robust, reliable, and suitable for the quantitative determination of 4-hydroxy atorvastatin in complex biological samples. nih.gov

Research on Drug Drug and Gene Drug Interactions Influencing 4 Hydroxy Atorvastatin Disposition

Impact of Cytochrome P450 3A4 Modulators on Metabolite Levels

Atorvastatin (B1662188) is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form 4-hydroxy atorvastatin. caymanchem.combiomol.com Consequently, substances that modulate the activity of CYP3A4 can significantly alter the levels of this metabolite.

CYP3A4 inhibitors can increase the plasma concentration of atorvastatin, which may subsequently affect the levels of its metabolites. medsafe.govt.nz Co-administration of atorvastatin with potent CYP3A4 inhibitors can lead to a significant increase in atorvastatin plasma levels. drugs.com For instance, grapefruit juice, a known inhibitor of intestinal CYP3A4, can increase the bioavailability of atorvastatin. wellrx.commedicalnewstoday.com This is because the inhibition of CYP3A4 in the gut wall reduces the first-pass metabolism of atorvastatin, leading to higher systemic concentrations. wellrx.com This, in turn, can influence the formation of 4-hydroxy atorvastatin.

Clinical studies have shown that co-administration of atorvastatin with CYP3A4 inhibitors like itraconazole (B105839) leads to a decrease in the plasma concentration of 1-hydroxyatorvastatin, a major metabolite of atorvastatin, confirming the inhibition of the CYP3A4-mediated metabolic pathway. jst.go.jp The interaction with CYP3A4 inhibitors is more pronounced for atorvastatin at the hepatic level compared to the intestinal level. nih.gov

CYP3A4 inducers have the opposite effect of inhibitors; they can decrease the plasma concentrations of atorvastatin by increasing its metabolism. medsafe.govt.nz This enhanced metabolism can lead to a faster conversion of atorvastatin to its hydroxylated metabolites, including 4-hydroxy atorvastatin, and potentially quicker clearance of these metabolites. biomol.com

Role of Membrane Transporters in Metabolite Pharmacokinetics

Membrane transporters play a crucial role in the disposition of atorvastatin and its metabolites, including 4-hydroxy atorvastatin. These transporters are involved in the uptake of the drug into hepatocytes and the efflux of the drug and its metabolites from these cells.

Atorvastatin and its active metabolites, including 4-hydroxy atorvastatin, are substrates for hepatic uptake transporters, particularly OATP1B1 and OATP1B3. nih.govresearchgate.netresearchgate.netnih.gov These transporters mediate the uptake of atorvastatin and its metabolites from the blood into the liver, which is the primary site of their metabolism and elimination. nih.govnih.gov

Inhibition of OATP transporters can significantly increase the plasma concentrations of atorvastatin and its metabolites. researchgate.net For example, a single intravenous dose of rifampin, an OATP1B1 inhibitor, was found to substantially increase the plasma concentrations of atorvastatin and its acid and lactone metabolites, including 4-hydroxy-atorvastatin acid. researchgate.net This indicates that OATP-mediated hepatic uptake is a critical step in the clearance of atorvastatin and its metabolites. jst.go.jp In vitro studies using OATP1B1-expressing cells have confirmed that 4-hydroxy-atorvastatin acid is a substrate for this transporter. researchgate.net

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are also involved in the disposition of atorvastatin and its metabolites. drugs.comnih.govresearchgate.net These transporters are located in various tissues, including the intestine, liver, and the blood-brain barrier, and they actively pump substrates out of cells.

Genetic Polymorphisms Affecting Metabolite Formation and Transport

Genetic variations in genes encoding drug-metabolizing enzymes and transporters can lead to significant inter-individual differences in the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites.

Several studies have investigated the impact of single nucleotide polymorphisms (SNPs) in genes such as CYP3A4, CYP3A5, SLCO1B1, ABCB1, and ABCG2 on atorvastatin disposition. nih.gov

CYP3A Polymorphisms: While CYP3A4 is the primary enzyme responsible for atorvastatin metabolism, the contribution of CYP3A5 has also been investigated. tandfonline.comresearchgate.nettandfonline.com Some studies suggest that CYP3A5 polymorphisms may affect the lipid-lowering response to statins. tandfonline.comcapes.gov.br However, in vitro studies have shown that the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, suggesting that CYP3A5 genetic polymorphisms may not be a major factor in the inter-individual variation of atorvastatin disposition. tandfonline.comresearchgate.nettandfonline.com

SLCO1B1 Polymorphisms: Polymorphisms in the SLCO1B1 gene, which encodes the OATP1B1 transporter, have a well-established impact on the pharmacokinetics of atorvastatin. The c.521T>C (p.Val174Ala) SNP (rs4149056) is associated with reduced OATP1B1 function, leading to decreased hepatic uptake and increased plasma concentrations of atorvastatin and its metabolites. nih.govoup.com Individuals carrying the SLCO1B1 c.521CC genotype have been shown to have significantly higher plasma concentrations of atorvastatin compared to those with the c.521TT genotype. nih.gov

ABCB1 and ABCG2 Polymorphisms: Polymorphisms in the ABCB1 (P-gp) and ABCG2 (BCRP) genes have also been associated with variability in atorvastatin response. oup.comnih.gov For example, the C3435T SNP in the ABCB1 gene has been linked to a smaller reduction in LDL cholesterol with atorvastatin therapy. oup.com Similarly, genetic variants in ABCG2 have been associated with the area under the concentration-time curve (AUC) of atorvastatin. nih.gov

Other Gene Polymorphisms: A study in patients with chronic kidney disease found that variants in the ABCC4 gene were associated with altered plasma concentrations of atorvastatin and its metabolites. nih.gov Specifically, the rs3742106 variant was linked to decreased concentrations, while the rs868853 variant was associated with higher concentrations of 2-hydroxy atorvastatin and its lactone. nih.gov

SLCO1B1 Genetic Variations and Their Influence

The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein located on the basolateral membrane of hepatocytes. This transporter is critical for the hepatic uptake of numerous drugs, including atorvastatin. Genetic polymorphisms in SLCO1B1 can lead to decreased transporter function, resulting in reduced hepatic clearance and consequently higher plasma concentrations of atorvastatin and its metabolites.

A frequently studied single nucleotide polymorphism (SNP) is c.521T>C (rs4149056), which results in an amino acid change that impairs the transporter's function. Research has consistently demonstrated that individuals carrying the c.521C allele exhibit increased systemic exposure to atorvastatin.

A prospective study involving 32 healthy volunteers found that subjects with the SLCO1B1 c.521CC genotype had a 144% larger mean area under the plasma concentration-time curve (AUC) for atorvastatin acid compared to those with the c.521TT (wild-type) genotype. The study also revealed that the AUC for 2-hydroxyatorvastatin was 100% greater in individuals with the c.521CC genotype than in those with the c.521TT genotype, indicating a significant impact on metabolite disposition.

Similarly, a study in a Chinese Han population involving 132 volunteers confirmed these findings. Subjects with the 521C allele showed significantly higher mean Cmax (maximum plasma concentration) and AUC for both atorvastatin acid and 2-hydroxyatorvastatin acid compared to those with the 521TT genotype. This increased exposure in carriers of the variant allele is attributed to lower clearance of the drug from the plasma into the liver.

Research in a Korean population also identified the SLCO1B115 allele (which includes the c.521T>C variant) as a key factor in pharmacokinetic variability. Individuals homozygous for the 15 allele (15/15) had a significantly larger mean AUC for both atorvastatin and 2-hydroxyatorvastatin compared to other genotypes. Furthermore, a study in a pediatric population (ages 8-21) reinforced the significance of this genetic variant, finding that the AUC for atorvastatin was 1.7-fold higher in heterozygous (c.521T/C) and 2.8-fold higher in homozygous (c.521C/C) individuals compared to wild-type controls (c.521T/T). This study identified the SLCO1B1 c.521T>C variant as the primary factor influencing atorvastatin systemic exposure, accounting for approximately 65% of the variability.

Table 1: Influence of SLCO1B1 Genotype on Atorvastatin and 2-hydroxy Atorvastatin Pharmacokinetics

| Study Population | Genotype | Parameter | Percent Increase in AUC vs. Wild-Type (TT) |

|---|---|---|---|

| Healthy Volunteers | c.521CC | Atorvastatin | 144% |

| c.521CC | 2-hydroxy Atorvastatin | 100% | |

| Korean Subjects | 15/15 | Atorvastatin | 123% |

| 15/15 | 2-hydroxy Atorvastatin | Statistically significant increase | |

| Pediatric Subjects | c.521T/C | Atorvastatin | 70% |

ABCG2 Genetic Variations and Their Influence

The ABCG2 gene, also known as BCRP (breast cancer resistance protein), codes for an efflux transporter that is highly expressed in tissues such as the intestine, liver, and blood-brain barrier. This transporter actively pumps substrates, including atorvastatin, out of cells, thereby limiting intestinal absorption and facilitating biliary clearance.

A common and functionally significant polymorphism in the ABCG2 gene is c.421C>A (rs2231142). This SNP results in a glutamine-to-lysine amino acid substitution that reduces the transporter's expression and activity. Consequently, individuals with the variant 'A' allele have impaired efflux of ABCG2 substrates.

A pharmacokinetic study in 660 healthy Finnish volunteers, of whom 32 participated in a crossover study, found that the ABCG2 c.421C>A polymorphism markedly affects atorvastatin pharmacokinetics. Subjects with the c.421AA genotype had a 72% larger mean AUC for atorvastatin compared to individuals with the c.421CC (wild-type) genotype. This suggests that reduced ABCG2 function leads to increased absorption and higher systemic exposure to the parent drug, which would in turn affect the formation and disposition of its metabolites like 4-hydroxy atorvastatin.

Further research has demonstrated that atorvastatin is indeed a substrate of the ABCG2 transporter. A case-control study also established a link between this genetic variant and adverse drug reactions (ADRs). Patients carrying the ABCG2 421CA or AA genotypes had 2.9 times greater odds of developing dose-dependent ADRs to atorvastatin compared to those with the wild-type CC genotype. This association remained significant even after adjusting for other clinical and genetic risk factors, highlighting the clinical relevance of this polymorphism. While these studies did not always directly quantify 4-hydroxy atorvastatin, the pronounced effect on the parent compound's pharmacokinetics strongly implies a corresponding influence on the exposure to its active metabolites.

Table 2: Influence of ABCG2 Genotype on Atorvastatin Pharmacokinetics | Study Population | Genotype | Parameter | Percent Increase in AUC(0-inf) vs. Wild-Type (CC) | | :--- | :--- | :---

Stereochemical Aspects and Structural Research of 4 Hydroxy Atorvastatin

Chirality and Diastereoisomeric Considerations

Atorvastatin (B1662188) and its metabolites, including 4-hydroxy Atorvastatin, are chiral compounds possessing two asymmetric centers in their structure. This chirality leads to the potential formation of four distinct stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). researchgate.netnih.govajol.info These stereoisomers, which are non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereoisomers), can exhibit significant differences in their biological activities, encompassing their pharmacokinetics, pharmacodynamics, and toxicokinetics. researchgate.netajol.info

The hydroxylation of the parent Atorvastatin molecule at the para-position of the phenyl group introduces another layer of complexity but does not create a new chiral center. The crucial stereochemistry resides in the dihydroxyheptanoic acid side chain, which is identical to that of the parent compound. nih.gov The specific spatial arrangement of the hydroxyl groups on this side chain is a critical determinant of the molecule's ability to bind to its target enzyme, HMG-CoA reductase.

The separation and analysis of these diastereomers are paramount for understanding their individual pharmacological profiles. researchgate.net High-performance liquid chromatography (HPLC) using chiral columns is a common and effective method for resolving and quantifying the different stereoisomers of Atorvastatin and its metabolites. ajol.inforesearchgate.net

Stereoselective Synthesis of 4-hydroxy Atorvastatin Isomers

The controlled synthesis of specific stereoisomers of 4-hydroxy Atorvastatin is essential for detailed pharmacological evaluation. While the primary route to obtaining 4-hydroxy Atorvastatin is through the metabolic conversion of Atorvastatin, chemical synthesis provides a means to produce specific, pure isomers for research purposes.

The synthesis of Atorvastatin itself involves several key steps, including the Paal-Knorr pyrrole (B145914) synthesis to construct the core heterocyclic ring. biomolther.org The stereocenters in the dihydroxyheptanoic acid side chain are typically introduced using chiral building blocks or through stereoselective reactions. A common strategy involves the use of a chiral precursor, such as (4R-cis)-1,1-dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, to establish the desired stereochemistry. biomolther.org

While the literature extensively covers the synthesis of Atorvastatin, specific, detailed procedures for the stereoselective synthesis of its hydroxylated metabolites like 4-hydroxy Atorvastatin are less common. However, the general principles of stereoselective synthesis, including the use of chiral catalysts and auxiliaries, can be applied to achieve the desired stereoisomers. The synthesis would likely involve the introduction of the hydroxyl group onto the phenyl ring of a protected Atorvastatin precursor, followed by deprotection steps to yield the final 4-hydroxy Atorvastatin isomer.

Computational and Spectroscopic Approaches for Stereochemical Analysis (e.g., NMR)

A combination of computational modeling and spectroscopic techniques is invaluable for elucidating the three-dimensional structure and stereochemistry of 4-hydroxy Atorvastatin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. clinicsearchonline.orgresearchgate.net For Atorvastatin and its metabolites, ¹H NMR spectroscopy can be used to identify diastereoisotopic protons, which are protons that are chemically non-equivalent due to the presence of chiral centers. clinicsearchonline.orgresearchgate.net The analysis of coupling constants and chemical shifts can provide detailed information about the relative configuration of the stereocenters. Solid-state NMR (SSNMR) has also been employed to study the structure of Atorvastatin calcium, providing insights into the molecular conformation in the solid state. nsf.gov

Spectroscopic methods such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy provide complementary information. UV-Vis spectroscopy can be used for the quantitative determination of Atorvastatin and its metabolites, with characteristic absorption maxima observed. clinicsearchonline.org FTIR spectroscopy helps in identifying the functional groups present in the molecule. researchgate.netnih.gov

Computational approaches , such as molecular docking and density functional theory (DFT) calculations, can be used to predict the most stable conformations of the different stereoisomers and to study their interactions with biological targets. researchgate.netnsf.gov These computational studies, when combined with experimental data from NMR and other spectroscopic techniques, provide a comprehensive understanding of the stereochemical features of 4-hydroxy Atorvastatin. nsf.gov

Implications of Stereochemistry on Enzymatic Interactions and Biological Activity

The stereochemistry of 4-hydroxy Atorvastatin has profound implications for its interaction with enzymes, particularly the cytochrome P450 (CYP) enzymes responsible for its formation and its target enzyme, HMG-CoA reductase.

Atorvastatin is primarily metabolized by the CYP3A4 isoenzyme to form its active ortho- and para-hydroxylated metabolites. nih.govmedsafe.govt.nzajmc.com The efficiency of this metabolic process can be influenced by the stereochemistry of the parent drug. Research indicates that CYP3A4 is the major P450 isoform responsible for Atorvastatin metabolism. nih.gov

The biological activity of 4-hydroxy Atorvastatin, like its parent compound, is dependent on its ability to inhibit HMG-CoA reductase. This interaction is highly stereospecific. The (3R,5R)-dihydroxyheptanoic acid side chain is crucial for binding to the active site of the enzyme. mdpi.com Synthetic, or Type II, statins like Atorvastatin are known to have more extensive binding interactions with HMG-CoA reductase due to their larger hydrophobic structures. mdpi.com The specific stereoisomers of 4-hydroxy Atorvastatin will exhibit different binding affinities for HMG-CoA reductase, with the (3R,5R) isomer expected to be the most potent inhibitor.

Furthermore, the stereoisomers of Atorvastatin and its metabolites can have different effects on other biological targets, such as the pregnane (B1235032) X receptor (PXR), which regulates the expression of drug-metabolizing enzymes. nih.gov Studies have shown that the optical isomers of statins can enantiospecifically activate PXR and induce the expression of CYP enzymes. nih.gov For instance, while both ortho- and para-hydroxy Atorvastatin can activate PXR, the para-hydroxy metabolite showed a reduced ability to induce cytochrome P450 genes in primary human hepatocytes. nih.gov This differential induction is thought to result from an impaired release of co-repressors from the PXR complex by para-hydroxy Atorvastatin. nih.gov

Q & A

Q. How does 4-hydroxy atorvastatin calcium salt inhibit cholesterol biosynthesis?

- Mechanism : Competitively inhibits HMG-CoA reductase (IC₅₀ = 8 nM), blocking the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol synthesis. This reduces hepatic LDL and VLDL production while increasing LDL receptor expression .

- Metabolite Activity : Retains 60–70% of the parent drug's (atorvastatin) enzyme inhibitory potency, contributing to prolonged lipid-lowering effects .

Q. What methods are used to profile impurities in 4-hydroxy atorvastatin calcium salt formulations?

- Chromatographic Techniques :

- HPLC-UV/MS : Resolves process-related impurities (e.g., atorvastatin dianhydro acid) and degradation products (e.g., lactones) with ≥95% accuracy .

- Forced Degradation Studies : Acidic hydrolysis (0.1M HCl) and oxidative stress (H₂O₂) identify major degradation pathways .

Advanced Research Questions

Q. How do CYP3A4 polymorphisms and inhibitors affect the pharmacokinetics of 4-hydroxy atorvastatin calcium salt?

- CYP3A4 Interactions :

- Metabolism : CYP3A4 catalyzes hydroxylation of the parent drug, forming active metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure (AUC↑40%) and half-life (t₁/₂↑2.5-fold) .

- Population Variability : Elderly patients with renal impairment exhibit 30% slower clearance due to reduced CYP3A4 activity .

Q. What degradation pathways are observed in stressed stability studies, and how are novel byproducts characterized?

- Identified Degradation Products :

Q. Can nanocrystal formulations improve the bioavailability of 4-hydroxy atorvastatin calcium salt?

- Nanocrystal Design :

- Antisolvent Precipitation : Reduces particle size to 150–200 nm, increasing surface area and dissolution rate by 3-fold .

- P-gp Inhibition : Co-encapsulation with P-glycoprotein inhibitors (e.g., verapamil) enhances intestinal absorption (Cₘₐₓ↑55%) .

Q. What ecotoxicological risks are associated with 4-hydroxy atorvastatin calcium salt?

- Environmental Impact :

Q. How do structural modifications of 4-hydroxy atorvastatin calcium salt influence HMG-CoA reductase binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.